molecular formula C12H17NS B12617010 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine CAS No. 885267-06-1

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine

Cat. No.: B12617010
CAS No.: 885267-06-1
M. Wt: 207.34 g/mol
InChI Key: URXMYYOYTKOXSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is a complex organic compound that features a cyclopropyl group, a thienyl group, and a cyclobutylmethanamine moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves several steps, typically starting with the preparation of the cyclopropyl and thienyl intermediates. One common method involves the use of cyclopropylamine and 2-thiophenecarboxaldehyde, which undergo a condensation reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of dihydrothienyl derivatives.

Scientific Research Applications

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can be compared with other similar compounds, such as:

Properties

CAS No.

885267-06-1

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-[cyclopropyl(thiophen-2-yl)methyl]cyclobutanamine

InChI

InChI=1S/C12H17NS/c1-3-10(4-1)13-12(9-6-7-9)11-5-2-8-14-11/h2,5,8-10,12-13H,1,3-4,6-7H2

InChI Key

URXMYYOYTKOXSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(C2CC2)C3=CC=CS3

Origin of Product

United States

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